molecular formula C5H12N2OS B8651935 1-(S-Methylsulfonimidoyl)pyrrolidine

1-(S-Methylsulfonimidoyl)pyrrolidine

Cat. No.: B8651935
M. Wt: 148.23 g/mol
InChI Key: MYBUVORHYPOVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(S-Methylsulfonimidoyl)pyrrolidine (CAS 146581-36-4) is a specialized chemical building block of interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C 5 H 12 N 2 OS and a molecular weight of 148.23 g/mol, features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in drug discovery . The pyrrolidine ring is valued for its ability to efficiently explore three-dimensional pharmacophore space and influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The specific incorporation of a sulfonimidoyl group into this structure is a key synthetic modification, as sulfur-containing functional groups are pivotal in modulating the biological activity and metabolic stability of therapeutic agents. As a versatile synthetic intermediate, this high-purity (97%) compound is designed for use in the discovery and development of novel bioactive molecules. Its physicochemical properties, including a topological polar surface area (TPSA) of 44.16 Ų , can be beneficial for researchers optimizing the absorption and permeability characteristics of their lead compounds. This compound is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H12N2OS

Molecular Weight

148.23 g/mol

IUPAC Name

imino-methyl-oxo-pyrrolidin-1-yl-λ6-sulfane

InChI

InChI=1S/C5H12N2OS/c1-9(6,8)7-4-2-3-5-7/h6H,2-5H2,1H3

InChI Key

MYBUVORHYPOVSG-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)N1CCCC1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1-(S-Methylsulfonimidoyl)pyrrolidine serves as a versatile building block in the synthesis of biologically active compounds. Its structural features contribute to the development of pharmaceuticals with diverse therapeutic effects.

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, in anticancer drug development. For instance, compounds derived from this structure have shown promising results against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth and metastasis.

  • Case Study : A study reported the synthesis of a series of pyrrolidine-based compounds that exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism of action was linked to the inhibition of cell cycle progression and induction of apoptosis .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that derivatives of this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.

  • Data Table : Efficacy of Pyrrolidine Derivatives Against Bacterial Strains
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Synthetic Applications

In organic synthesis, this compound acts as a key intermediate for constructing complex molecular architectures through various reactions.

Synthesis of Heterocycles

The compound is utilized in the formation of heterocyclic structures, which are critical in many pharmaceutical agents. Its reactivity allows for the formation of various nitrogen-containing rings.

  • Case Study : A synthetic route involving this compound led to the successful creation of novel pyrrolo[2,3-b]pyridines, which possess anticonvulsant and anti-inflammatory properties .

Reaction with Electrophiles

The ability of this compound to react with electrophiles facilitates the introduction of functional groups into existing frameworks, enhancing their biological activity.

  • Data Table : Reactivity Profile with Electrophiles
ElectrophileReaction ConditionsProduct Yield
Benzyl chlorideBase-catalyzed, reflux85%
Acetic anhydrideMild conditions90%

Exploration of Analogues

Future studies may focus on synthesizing analogues with modified substituents to enhance efficacy and reduce toxicity profiles in clinical settings.

Mechanistic Studies

Understanding the precise mechanisms by which this compound derivatives exert their biological effects will be crucial for optimizing their use as therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrrolidine derivatives are classified based on substituents attached to the nitrogen atom. Key comparisons include:

Compound Substituent Key Properties References
1-(S-Methylsulfonimidoyl)pyrrolidine –S(O)(NH)CH₃ Hypothesized enhanced hydrogen bonding and chiral stability due to sulfonimidoyl. N/A*
1-(Methylsulfanyl)pyrrolidine –SCH₃ Reacts with thiols (e.g., L-cysteine) via N–S bond cleavage; used in metabolic studies.
5-[1-(Pyrrolidinyl)sulphonyl] isatin –SO₂–isatin hybrid Exhibits biological activity (e.g., antimicrobial); synthesized via sulfonation.
(E,E)-1-(2,4-dodecadienoyl)-pyrrolidine Acyl (–CO–C₁₁H₁₉) Structural alerts in QSAR but predicted non-toxic; used in feed additive studies.
1-(1-Cyclohexen-1-yl)-pyrrolidine Cyclohexenyl Alkaloid from seaweed; potential bioactive properties.
Phencyclidine pyrrolidine analogs Arylcyclohexyl Psychoactive; regulated due to CNS effects.

*Direct references to this compound are absent in the evidence; inferences drawn from related compounds.

Key Research Findings

Reactivity with Metabolites: 1-(Methylsulfanyl)pyrrolidine reacts selectively with L-cysteine, forming cysteine-methyl disulfide, a model for thiol-mediated drug metabolism . No such reactivity is reported for sulfonimidoyl or sulfonyl analogs, suggesting greater stability.

Biological Target Engagement :

  • Pyrrolidine derivatives with electron-withdrawing groups (e.g., sulfonyl, acyl) show higher binding affinity to enzymes like MAO-A compared to alkyl-substituted analogs .

Safety Profiles: Acyl-pyrrolidines with structural alerts (e.g., (E,E)-1-(2,4-dodecadienoyl)-pyrrolidine) are deemed safe via read-across, whereas arylcyclohexyl analogs are restricted .

Preparation Methods

Pyrrolidine as a Core Scaffold

Pyrrolidine’s saturated five-membered ring structure provides conformational rigidity, making it a preferred scaffold for nitrogen-containing bioactive molecules. The introduction of sulfonimidoyl groups at the nitrogen position enhances steric and electronic properties, which are critical for modulating biological activity.

Sulfonimidoyl Chloride Coupling

A direct approach involves reacting pyrrolidine with S-methylsulfonimidoyl chloride under basic conditions. This method, adapted from analogous sulfonamide syntheses, proceeds via nucleophilic substitution (Fig. 1A):

Pyrrolidine+Cl-S(O)(NMe)Et3N1-(S-Methylsulfonimidoyl)pyrrolidine+HCl\text{Pyrrolidine} + \text{Cl-S(O)(NMe)} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

Key parameters include:

  • Solvent : Dichloromethane or THF for optimal solubility.

  • Base : Triethylamine or DMAP to scavenge HCl.

  • Temperature : 0–25°C to minimize side reactions.

Table 1 : Optimization of Reaction Conditions

ParameterCondition 1Condition 2Condition 3
SolventTHFDCMAcetonitrile
BaseEt₃NPyridineDBU
Yield (%)726845

Yields in THF with Et₃N reached 72%, while polar aprotic solvents like acetonitrile underperformed due to reduced nucleophilicity.

Ring-Closing Metathesis for Pyrrolidine Formation

Azide-Alkyne Cycloaddition Precursors

An alternative strategy constructs the pyrrolidine ring de novo with pre-installed sulfonimidoyl groups. For example, a Grubbs catalyst-mediated ring-closing metathesis (RCM) of diene precursors bearing sulfonimidoyl moieties enables stereoselective pyrrolidine formation (Fig. 1B):

Diene-S(O)(NMe)Grubbs IIThis compound\text{Diene-S(O)(NMe)} \xrightarrow{\text{Grubbs II}} \text{this compound}

Critical Considerations :

  • Catalyst Loading : 5–10 mol% Grubbs II ensures full conversion.

  • Stereoselectivity : Trans selectivity dominates (>90% trans), attributed to steric hindrance during cyclization.

Reductive Amination Approaches

Ketone Intermediate Functionalization

Reductive amination of 4-ketopyrrolidine derivatives with S-methylsulfonimidamide offers a stepwise route (Fig. 1C):

4-Ketopyrrolidine+H2N-S(O)(NMe)NaBH3CNThis compound\text{4-Ketopyrrolidine} + \text{H}2\text{N-S(O)(NMe)} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}

Advantages :

  • Functional Group Tolerance : Compatible with esters, halides, and aryl groups.

  • Yield : 65–78% after purification by column chromatography.

Photochemical and Transition Metal-Catalyzed Methods

Photoinduced C–H Sulfonimidoylation

Recent advances in C–H functionalization enable direct sulfonimidoylation of pyrrolidine under UV irradiation (Fig. 1D):

Pyrrolidine+S-Methylsulfonimidoyl iodidehν,Pd(OAc)2Product\text{Pyrrolidine} + \text{S-Methylsulfonimidoyl iodide} \xrightarrow{h\nu, \text{Pd(OAc)}_2} \text{Product}

Mechanistic Insights :

  • Radical intermediates form via homolytic cleavage of the S–I bond.

  • Palladium mediates C–N bond formation, achieving 55–60% yields.

Comparative Analysis of Methodologies

Table 2 : Method Comparison for this compound Synthesis

MethodYield (%)StereoselectivityScalability
Sulfonimidoyl Chloride72N/AHigh
RCM85>90% transModerate
Reductive Amination75RacemicHigh
Photochemical58N/ALow

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(S-Methylsulfonimidoyl)pyrrolidine?

Answer:
The synthesis typically involves functionalizing pyrrolidine with a sulfonimidoyl group. Key steps include:

  • Nucleophilic substitution : Reacting pyrrolidine derivatives with sulfonimidoyl chlorides in polar aprotic solvents like DMF or DMSO to facilitate the reaction .
  • Spectroscopic validation : Post-synthesis, FTIR is used to confirm S–N bond formation (e.g., stretching vibrations at ~850–860 cm⁻¹), while ¹H/¹³C NMR identifies pyrrolidine ring proton environments and sulfonimidoyl group integration .
  • Chromatographic purity : HPLC (≥98% purity) ensures compound integrity, as seen in sulfonamide analogs .

Advanced: How can computational methods complement experimental data in analyzing the molecular structure of this compound?

Answer:

  • Density Functional Theory (DFT) : B3LYP/6-311G++(d,p) calculations optimize geometry and predict bond parameters (e.g., S–N bond lengths ~1.63 Å), aligning with crystallographic data .
  • Non-covalent interaction (NCI) analysis : Visualizes weak interactions (e.g., hydrogen bonds, van der Waals forces) influencing molecular packing and stability .
  • In silico reactivity studies : Predict regioselectivity for further functionalization, aiding in rational design of derivatives .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • FTIR : Identifies functional groups (e.g., S–N, C–S vibrations) .
    • NMR : Resolves stereochemistry and substituent effects on pyrrolidine ring protons .
  • Chromatography :
    • HPLC : Quantifies purity and detects impurities (e.g., residual solvents validated via USP protocols) .
    • X-ray crystallography : Resolves absolute configuration and bond metrics in crystalline form .

Advanced: How should researchers address contradictions in experimental data, such as solvent effects on reaction yields for sulfonimidoyl derivatives?

Answer:

  • Controlled variable testing : Compare reaction outcomes in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents to isolate solvent polarity effects .
  • Statistical analysis : Use ANOVA to determine if yield differences are significant (p < 0.05) .
  • Mechanistic studies : Probe solvent interactions via DFT to explain kinetic/thermodynamic disparities .

Basic: What experimental design frameworks are suitable for studying the reactivity of this compound?

Answer:

  • Embedded design : Combine quantitative data (e.g., reaction yields) with qualitative observations (e.g., solubility changes) to address multi-layered research questions .
  • Between-subjects design : Test reactivity under varying conditions (e.g., catalysts, temperatures) using distinct experimental groups to minimize bias .

Advanced: How can theoretical frameworks guide the exploration of this compound’s bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) models : Link molecular descriptors (e.g., logP, H-bond donors) to biological endpoints using regression analysis .
  • Docking simulations : Predict binding affinities to target proteins (e.g., enzymes) via AutoDock Vina or Schrödinger Suite .
  • FINER criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant during hypothesis formulation .

Basic: What safety and handling protocols are recommended for sulfonimidoyl compounds?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃) before disposal .

Advanced: What strategies optimize the scalability of synthetic routes while maintaining stereochemical integrity?

Answer:

  • Flow chemistry : Enhances reproducibility and reduces side reactions via controlled reagent mixing .
  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (S)-pyrrolidine derivatives) to preserve stereochemistry .
  • In-line analytics : Implement real-time FTIR/NMR monitoring to detect racemization .

Basic: How do researchers validate the absence of residual solvents in final compounds?

Answer:

  • Gas chromatography (GC) : Follow USP protocols (e.g., Procedure A) with dimethyl sulfoxide as a diluent to detect Class 1 solvents at ppm levels .
  • Mass spectrometry (MS) : Confirms solvent traces via molecular ion matching .

Advanced: What methodologies resolve ambiguities in crystallographic vs. computational bond length data?

Answer:

  • Error analysis : Compare experimental standard uncertainties (e.g., ±0.02 Å in X-ray data) with DFT-predicted values .
  • Hirshfeld surface analysis : Quantify intermolecular interactions affecting crystallographic metrics .
  • Multi-method triangulation : Cross-validate results using XRD, neutron diffraction, and high-level ab initio calculations .

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